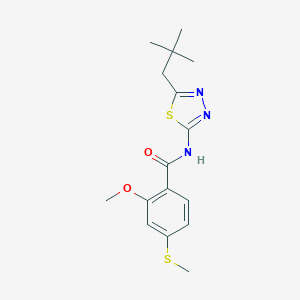
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields.
科学研究应用
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various research fields, including cancer research, neurobiology, and pharmacology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In neurobiology, it has been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In neurobiology, it has been found to have neuroprotective effects and may improve cognitive function. In pharmacology, it has been studied for its potential anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a novel compound with multiple applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research related to 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to further investigate its mechanism of action to better understand its effects on cellular processes. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method and improve the compound's pharmacological properties.
合成方法
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with neopentylamine and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to obtain the final product.
属性
产品名称 |
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
分子式 |
C16H21N3O2S2 |
分子量 |
351.5 g/mol |
IUPAC 名称 |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H21N3O2S2/c1-16(2,3)9-13-18-19-15(23-13)17-14(20)11-7-6-10(22-5)8-12(11)21-4/h6-8H,9H2,1-5H3,(H,17,19,20) |
InChI 键 |
DBHNOBQMCSLCEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
规范 SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)

![N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B216182.png)
![2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216183.png)



![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)